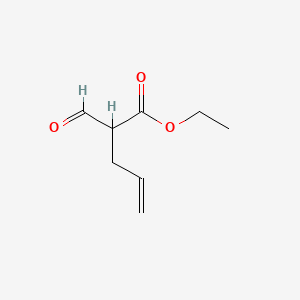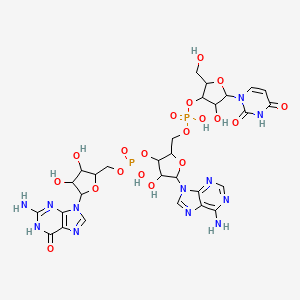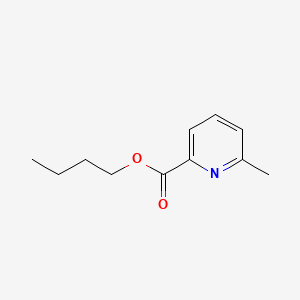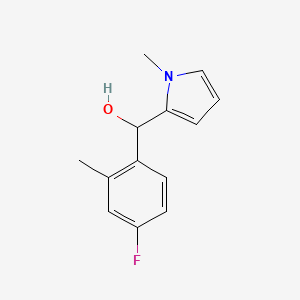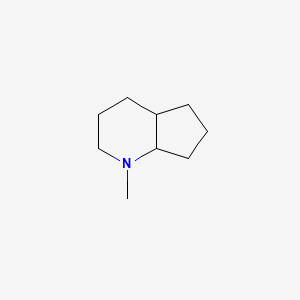
Octahydro-1-methyl-1H-1-pyrindine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1-methyl-1H-1-pyrindine: is an organic compound with the molecular formula C9H17N and a molecular weight of 139.23798 g/mol It is a derivative of pyridine, characterized by the presence of a fully saturated ring structure and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1-methyl-1H-1-pyrindine typically involves the hydrogenation of pyridine derivatives under high pressure and temperature conditions. The process may use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the hydrogenation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the efficiency of the hydrogenation process. The use of high-performance catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-1-methyl-1H-1-pyrindine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: N-oxides
Reduction: Fully saturated analogs
Substitution: N-substituted derivatives
Applications De Recherche Scientifique
Chemistry: Octahydro-1-methyl-1H-1-pyrindine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding biological pathways and mechanisms .
Medicine: this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases, including neurological disorders and infections .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of octahydro-1-methyl-1H-1-pyrindine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring with a nitrogen atom, similar in structure but lacking the methyl group.
Hexahydro-1H-azepine: A seven-membered ring with a nitrogen atom, differing in ring size.
Decahydroquinoline: A bicyclic compound with a similar fully saturated ring structure but with an additional ring fused to the pyridine ring.
Uniqueness: Octahydro-1-methyl-1H-1-pyrindine stands out due to its specific ring structure and the presence of a methyl group on the nitrogen atom. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
85721-32-0 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C9H17N/c1-10-7-3-5-8-4-2-6-9(8)10/h8-9H,2-7H2,1H3 |
Clé InChI |
AYHBAYUVVKWXLW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

